N-[(3-fluorophenyl)methyl]cyclobutanamine
Description
Overview of N-[(3-fluorophenyl)methyl]cyclobutanamine
This compound is an organic compound characterized by the molecular formula C₁₁H₁₄FN and a molecular weight of 179.23-179.24 grams per mole. The compound is officially designated by the Chemical Abstracts Service registry number 1250108-36-1 and bears the MDL number MFCD16108117. This chemical entity belongs to the broader class of cyclobutanamine derivatives, which are distinguished by the presence of a four-membered carbocyclic ring attached to an amino functional group.
The structural architecture of this compound incorporates several noteworthy features that contribute to its chemical significance. The cyclobutane moiety provides a high degree of ring strain, which can influence both the reactivity patterns and conformational preferences of the molecule. The incorporation of a fluorine atom at the meta position of the phenyl ring introduces electronegative character that can modulate the compound's electronic properties and potential biological interactions.
Current commercial availability of this compound is limited to research-grade preparations with typical purity specifications of 95 percent. The compound is supplied exclusively for research and development applications under the supervision of technically qualified personnel, reflecting its specialized nature and potential utility in advanced chemical investigations.
Historical Context and Discovery
The development of cyclobutane-containing pharmaceutical agents and research compounds represents a relatively recent advancement in medicinal chemistry, with significant progress occurring primarily within the last two decades. Cyclobutanes have historically been underrepresented in drug discovery efforts due to synthetic challenges associated with their preparation and the perceived instability of four-membered ring systems. However, contemporary research has demonstrated that cyclobutane rings can provide unique structural and pharmacological advantages when appropriately incorporated into molecular frameworks.
The emergence of fluorine-containing organic compounds as privileged structures in medicinal chemistry has provided additional impetus for the development of fluorinated cyclobutane derivatives. Fluorine substitution has become increasingly recognized for its ability to modulate molecular properties including lipophilicity, metabolic stability, and target selectivity. The combination of cyclobutane ring systems with fluoroaromatic functionalities represents a convergence of these two important trends in contemporary pharmaceutical chemistry.
Recent synthetic methodologies have enabled more efficient access to substituted cyclobutane derivatives, including those bearing fluorinated aromatic substituents. Advanced photochemical cycloaddition reactions and metal-catalyzed approaches have expanded the synthetic toolbox available for cyclobutane construction. These developments have facilitated the preparation of compounds such as this compound for systematic investigation in research settings.
Rationale for Academic Investigation
The academic interest in this compound stems from several converging factors that position this compound as a valuable research target. The cyclobutane ring system exhibits unique geometric and electronic properties that distinguish it from both acyclic and larger cyclic systems. The high ring strain inherent in four-membered rings can lead to distinctive reactivity patterns and conformational restrictions that may be exploited for specific applications in chemical biology and medicinal chemistry.
Contemporary medicinal chemistry research has increasingly recognized the potential of cyclobutane-containing compounds as drug candidates and pharmacological tools. The rigid geometry imposed by the four-membered ring can provide conformational constraints that enhance target selectivity and reduce off-target interactions. Additionally, the metabolic stability often associated with cyclobutane systems can contribute to improved pharmacokinetic profiles compared to more flexible molecular frameworks.
The incorporation of fluorine into organic molecules has become a cornerstone strategy in modern drug design, with approximately 25 percent of marketed pharmaceuticals containing at least one fluorine atom. The unique properties of carbon-fluorine bonds, including their high bond strength and distinctive electronic characteristics, can profoundly influence molecular behavior in biological systems. The meta-fluorophenyl substituent in this compound provides an opportunity to investigate these fluorine effects within the context of a constrained cyclobutane framework.
From a synthetic chemistry perspective, this compound serves as a representative example of modern approaches to complex molecule construction. The successful preparation of such compounds requires the integration of multiple synthetic transformations, including cyclobutane formation, fluoroarene functionalization, and amine installation. The study of efficient synthetic routes to this compound class can inform broader strategies for accessing structurally related targets.
Scope and Structure of the Review
This comprehensive review examines this compound from multiple perspectives relevant to contemporary chemical research. The analysis encompasses fundamental chemical properties, structural characteristics, and synthetic considerations that define this compound's identity and research potential. Particular attention is directed toward understanding how the unique combination of cyclobutane and fluoroaromatic structural elements contributes to the compound's distinctive profile.
The review synthesizes available data from multiple sources to provide a thorough characterization of this compound's properties and research applications. Commercial specifications, analytical data, and synthetic methodologies are examined to establish a comprehensive foundation for understanding this compound's role in contemporary chemical research. The analysis focuses specifically on aspects relevant to academic and industrial research applications while excluding clinical or therapeutic considerations.
Structural analysis forms a central component of this review, with detailed examination of the compound's molecular architecture and its implications for chemical behavior. The conformational properties imposed by the cyclobutane ring system and the electronic effects of fluorine substitution are analyzed to understand their combined influence on molecular properties. Comparative analysis with related structural motifs provides context for understanding the unique characteristics of this specific compound.
The synthetic accessibility and chemical reactivity of this compound are evaluated within the broader context of cyclobutane chemistry and fluoroaromatic transformations. Recent advances in synthetic methodology that have enabled efficient access to such compounds are examined, along with potential applications in complex molecule synthesis. The review concludes with an assessment of future research directions and potential applications that may emerge from continued investigation of this compound class.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXOXTBHOBCJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]cyclobutanamine typically involves the reaction of 3-fluorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with different nucleophiles replacing the fluorine or amine groups.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Fluorophenylmethylcyclobutanamines
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine
- Molecular Formula : C₁₂H₁₅BrFN
- Molecular Weight : 272.16 g/mol
- CAS Number : 1251209-10-5 .
- Key Differences : Incorporates a bromine atom at the 4-position of the phenyl ring and an N-methyl group. The bromine increases molecular weight (272.16 vs. 179.24) and may enhance lipophilicity or alter binding interactions in biological systems.
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine
- Molecular Formula : C₁₁H₁₄FN
- Molecular Weight : 179.23 g/mol
- CAS Number : 1156290-70-8 .
- Key Differences: Fluorine is at the 4-position of the phenyl ring instead of the 3-position.
N-[(3-Bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine
Non-Cyclobutanamine Analogs
N-[(3-Fluorophenyl)methyl]ethanamine
Structural and Functional Implications
Substituent Effects
- Positional Isomerism : Fluorine at the 3-position (target compound) vs. 4-position (e.g., ) alters the dipole moment and steric environment, which may affect binding to hydrophobic pockets in proteins.
Biological Activity
N-[(3-fluorophenyl)methyl]cyclobutanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring bonded to a 3-fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 181.21 g/mol. The presence of the fluorine atom enhances its reactivity and interaction with biological targets, which is crucial for its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in neurotransmission and inflammation pathways.
- Receptor Binding : The compound has been investigated for its binding affinity to various receptors, which could lead to therapeutic applications in treating diseases such as cancer or inflammatory disorders.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : Initial findings indicate that the compound may reduce inflammation by modulating immune responses.
- Antitumor Activity : Compounds structurally related to this compound have shown promise in inhibiting tumor growth in preclinical models.
Antimicrobial and Antiviral Properties
Research indicates that this compound possesses antimicrobial and antiviral properties:
- Antimicrobial Activity : Similar compounds exhibit significant antimicrobial effects against various pathogens.
- Antiviral Activity : The compound's interaction with viral enzymes may inhibit viral replication, suggesting potential for antiviral drug development.
Study 1: Enzyme Inhibition
A study focused on the inhibition of phosphoinositide 3-kinases (PI3K) demonstrated that derivatives of this compound exhibited selective inhibition against specific PI3K isoforms, with IC50 values indicating potent activity.
Study 2: Antiviral Activity
Another investigation explored the antiviral efficacy of this compound against influenza viruses. Results indicated significant reductions in viral load in treated cells compared to controls, suggesting potential for therapeutic use in viral infections.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine | Contains bromine and fluorine substituents | Antimicrobial, enzyme inhibition |
| 1-(3-Chloro-4-fluorophenyl)cyclobutanamine | Chlorine and fluorine substituents | Anti-inflammatory, potential antitumor |
| N-(phenyl)methylcyclobutanamine | No halogens present | Limited biological activity |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[(3-fluorophenyl)methyl]cyclobutanamine, and how do they compare in terms of yield and purity?
- Methodology : The compound can be synthesized via reductive amination between 3-fluorobenzaldehyde and cyclobutanamine, followed by purification using column chromatography (hexane/ethyl acetate gradient). Alternative routes include nucleophilic substitution of a halogenated cyclobutane derivative with 3-fluorobenzylamine. Yields typically range from 45–65%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
- Comparative Advantages : Reductive amination offers milder conditions but requires strict control of stoichiometry to avoid byproducts. Nucleophilic substitution may require harsher solvents (e.g., DMF) but provides better scalability.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Techniques :
- NMR : H NMR (CDCl₃, 400 MHz): δ 7.30–7.10 (m, aromatic H), 3.80 (s, CH₂), 2.90–2.60 (m, cyclobutane H). F NMR: δ -110 ppm (fluorophenyl) .
- Mass Spectrometry : ESI-MS m/z 179.24 [M+H]⁺, matching the molecular formula C₁₁H₁₄FN .
- X-ray Crystallography : For absolute configuration confirmation, single-crystal analysis (Mo-Kα radiation, 296 K) resolves bond angles and torsional strain in the cyclobutane ring .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
- Analysis : Discrepancies in H NMR shifts (e.g., cyclobutane proton splitting patterns) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate using:
- Deuterated Solvents : Compare spectra in CDCl₃ and D₂O to identify exchangeable protons.
- 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments .
- Independent Synthesis : Reproduce results across multiple labs to rule out procedural artifacts .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Assay Design :
- Kinase Inhibition : Screen against kinase panels (e.g., CK1δ/ε, EGFR) using fluorescence polarization assays (IC₅₀ determination) .
- Cell Viability : Test in cancer cell lines (e.g., MCF-7, MDA-MB-231) via MTT assays, optimizing concentrations (1–100 µM) and exposure times (24–72 hrs) .
- Controls : Include vehicle (DMSO <0.1%) and reference inhibitors (e.g., lapatinib for EGFR/HER2) .
Q. How can computational methods elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Strategies :
- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., PDB: 4HJO for CK1δ) .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on fluorophenyl) with bioactivity data .
- MD Simulations : Simulate ligand-protein stability (GROMACS) over 100 ns to assess conformational dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
